2-(Difluoromethyl)-1-fluoro-4-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIMQWWMIPNFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617534 | |
| Record name | 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63878-71-7 | |
| Record name | 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63878-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(difluoromethyl)-1-fluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Difluoromethyl 1 Fluoro 4 Nitrobenzene and Analogous Derivatives
Strategies for Introducing the Difluoromethyl Moiety
The incorporation of a difluoromethyl group into aromatic structures can be achieved through several distinct synthetic routes. These methods primarily involve either the transformation of an existing functional group, such as a carbonyl, or the direct formation of a carbon-carbon bond using a difluoromethylating agent, often facilitated by a catalyst.
One of the most direct methods for synthesizing difluoromethyl arenes is the deoxofluorination of the corresponding aromatic aldehydes. This transformation replaces the carbonyl oxygen with two fluorine atoms. Reagents such as diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this purpose. organic-chemistry.org The reaction typically involves the treatment of an aryl aldehyde with the fluorinating agent in an appropriate solvent. For instance, 1-(difluoromethyl)-3-nitrobenzene (B46256) has been synthesized in high yield from 3-nitrobenzaldehyde (B41214) using DAST in dichloromethane. chemicalbook.com More recent developments include protocols using a combination of diphenyl sulfide (B99878) (Ph2S) and Selectfluor for the deoxydifluorination of aldehydes under mild conditions. cas.cn
| Reagent | Abbreviation | Typical Precursor | Key Characteristics |
|---|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Aromatic Aldehyde (e.g., 3-nitrobenzaldehyde) | Widely used but can be thermally unstable. |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Aromatic Aldehyde/Ketone | More thermally stable alternative to DAST. organic-chemistry.org |
| Diphenyl Sulfide / Selectfluor | Ph2S / Selectfluor | Aromatic Aldehyde | Represents a milder, more operationally convenient method. cas.cn |
Transition metal catalysis offers a powerful and versatile platform for the formation of aryl-CF2H bonds, enabling the use of a wide range of substrates and difluoromethylating agents.
Copper-catalyzed methods are prominent for aromatic difluoromethylation. One innovative approach involves a two-step sequence where aryl iodides are first coupled with α-silyldifluoroacetates using a copper catalyst. acs.org The resulting aryldifluoroacetate intermediate is then subjected to hydrolysis and subsequent potassium fluoride-promoted decarboxylation to yield the desired difluoromethyl aromatic compound. acs.org
More direct copper-catalyzed cross-coupling reactions have also been developed. These methods typically pair aryl iodides with a difluoromethyl source, such as a pre-formed (difluoromethyl)zinc reagent or by using difluoroiodomethane (B73695) and zinc dust in situ. researchgate.netacs.org Another effective system combines (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) with copper(I) iodide and cesium fluoride (B91410) to difluoromethylate a variety of aryl and vinyl iodides. berkeley.edu
| Aryl Substrate | Difluoromethyl Source | Key Reagents | Methodology |
|---|---|---|---|
| Aryl Iodide | α-Silyldifluoroacetate | Cu Catalyst, DMSO/DME | Cross-coupling followed by hydrolysis and decarboxylation. acs.org |
| Aryl Iodide | (Difluoromethyl)zinc reagent | CuI | Direct cross-coupling. researchgate.netacs.org |
| Aryl Iodide | (Difluoromethyl)trimethylsilane | CuI, CsF | Direct cross-coupling. berkeley.edu |
Palladium catalysis is particularly relevant for the functionalization of highly fluorinated nitroaromatics. Research has shown that in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, C-F bond activation occurs with high regioselectivity. nih.govacs.org Specifically, for polyfluorinated nitrobenzene (B124822) derivatives, the C-F bond located ortho to the nitro group is preferentially activated and substituted. nih.govacs.orgworktribe.com
This selectivity is attributed to a significant directing interaction between the nitro group and the incoming nucleophilic palladium catalyst, which facilitates the oxidative addition step. nih.govworktribe.com This principle allows for the controlled functionalization of substrates like pentafluoronitrobenzene (B1362553) and other tetrafluoro- and trifluoronitrobenzene derivatives, providing a synthetic route to polyfluorinated 2-arylnitrobenzene systems. nih.govacs.org While these studies primarily demonstrate arylation or alkynylation, the underlying principle of regioselective C-F activation ortho to a nitro group is a key strategy for synthesizing specifically substituted nitrobenzenes.
| Substrate Example | Reaction Type | Site of Functionalization | Key Finding |
|---|---|---|---|
| Pentafluoronitrobenzene | Suzuki-Miyaura Coupling | C-F bond ortho to the -NO2 group | The nitro group directs the palladium catalyst to the ortho position. nih.govacs.org |
| Highly Fluorinated Nitrobenzenes | Sonogashira Coupling | C-F bond ortho to the -NO2 group | Regioselective alkynylation is consistent with a directing effect from the nitro group. worktribe.com |
The use of more earth-abundant and cost-effective metals like nickel and iron has led to the development of practical and efficient difluoromethylation methods.
Nickel-Catalyzed Processes: Nickel catalysts have proven highly effective for coupling various aryl electrophiles with difluoromethyl sources. A notable strategy involves the cross-coupling of readily available (hetero)aryl chlorides with chlorodifluoromethane (B1668795) (ClCF2H), a simple gaseous reagent. researchgate.netthieme-connect.de Other successful approaches include the difluoromethylation of Grignard reagents with difluoroiodomethane and the coupling of aryl iodides, bromides, and triflates with stable, solid difluoromethyl zinc reagents, which can proceed at room temperature. acs.orgfigshare.comnih.gov Furthermore, nickel-catalyzed cross-electrophile coupling between aryl bromides and difluoromethyl 2-pyridyl sulfone has been demonstrated as a robust method. acs.org
Iron-Catalyzed Processes: Iron catalysis provides an environmentally benign alternative for aromatic difluoromethylation. The first iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone was a significant breakthrough, offering a route to structurally diverse difluoromethylated arenes at low temperatures. cas.cnacs.orgnih.gov Ligand-less iron-catalyzed systems have also been developed for the cross-coupling of Grignard reagents with difluoroiodomethane, proceeding rapidly at low temperatures. acs.org Mechanistic studies suggest that many of these nickel- and iron-catalyzed reactions may involve the formation of a difluoromethyl radical. researchgate.netcas.cnacs.org
| Catalyst | Aryl Substrate | Difluoromethyl Source | Key Features |
|---|---|---|---|
| Nickel | Aryl Chlorides | Chlorodifluoromethane (ClCF2H) | Utilizes an inexpensive, readily available gas. researchgate.netthieme-connect.de |
| Nickel | Aryl Halides/Triflates | (Difluoromethyl)zinc reagent | Proceeds under mild, room temperature conditions. figshare.comnih.gov |
| Iron | Arylzincs | Difluoromethyl 2-pyridyl sulfone | First example of iron-catalyzed aromatic difluoromethylation. cas.cnacs.org |
| Iron | Grignard Reagents | Difluoroiodomethane (ICF2H) | Ligand-less, rapid reaction at low temperatures. acs.org |
While transition metal catalysis is dominant, several metal-free strategies for introducing the difluoromethyl group have been established. As previously discussed, the deoxofluorination of aldehydes is a primary example of a metal-free transformation that directly yields the Ar-CF2H moiety from an Ar-CHO precursor. chemicalbook.com
Other approaches leverage the chemistry of difluorocarbene or difluoromethyl radicals generated without a transition metal. For example, (triphenylphosphonio)difluoroacetate (B2812620) (PDFA) serves as a precursor to difluorocarbene, which can then be trapped by various nucleophiles. chinesechemsoc.org Additionally, visible-light photoredox catalysis using organic dyes can generate difluoromethyl radicals from precursors like 2-[(difluoromethyl)sulfonyl]benzo[d]thiazole, which can then engage in aromatic C-H difluoromethylation. chinesechemsoc.org These methods provide valuable alternatives that avoid the cost and potential toxicity associated with transition metal catalysts.
Radical Difluoromethylation via CF₂H Radical Precursors
Radical difluoromethylation has emerged as a powerful tool for the incorporation of the difluoromethyl moiety onto aromatic and heteroaromatic rings. numberanalytics.commdpi.comresearchgate.net This approach typically involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then undergoes an addition-elimination or a direct C-H functionalization reaction with the aromatic substrate.
Commonly employed precursors for the generation of the •CF₂H radical include sodium difluoromethanesulfinate (CF₂HSO₂Na) and other related reagents. mdpi.comresearchgate.netnih.gov The radical can be generated under various conditions, often involving a photocatalyst and visible light irradiation. mdpi.comresearchgate.net For the synthesis of a 2-(difluoromethyl)-substituted nitroaromatic compound, a potential pathway would involve the direct C-H difluoromethylation of a suitable fluoronitrobenzene derivative.
The general mechanism for photocatalytic difluoromethylation involves the excitation of a photocatalyst by visible light, which then initiates a single-electron transfer (SET) process with the •CF₂H precursor to generate the difluoromethyl radical. This radical can then attack the aromatic ring.
| Precursor | Initiation Method | Typical Reaction Conditions | Key Features |
| CF₂HSO₂Na | Photocatalysis (e.g., Eosin Y) | Visible light, DMSO, room temperature | Utilizes a commercially available and stable precursor. mdpi.comresearchgate.net |
| Zn(SO₂CF₂H)₂ | Oxidation | Oxidant (e.g., TBHP) | Effective for difluoromethylation of heterocycles. |
| HCF₂SO₂Cl | Radical Initiator | AIBN or other radical initiators | Provides an alternative source of the •CF₂H radical. |
While direct C-H difluoromethylation of nitroaromatics can be challenging due to the electron-deficient nature of the ring, this method offers a direct route to the desired substitution pattern.
Approaches for Fluoro Group Introduction into Nitroaromatic Substrates
The introduction of a fluorine atom onto a nitroaromatic ring is a critical step in the synthesis of the target compound and its analogs. Several methodologies can be employed for this transformation.
Electrophilic Fluorination Methodologies, Including Selectfluor Applications
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). numberanalytics.comwikipedia.orgnih.gov Selectfluor® (F-TEDA-BF₄) is a widely used, stable, and safe electrophilic fluorinating agent. numberanalytics.comwikipedia.orgnih.gov This reagent can introduce a fluorine atom onto an activated aromatic ring under relatively mild conditions.
For the synthesis of 2-(difluoromethyl)-1-fluoro-4-nitrobenzene, an electrophilic fluorination approach would likely involve the fluorination of a 2-(difluoromethyl)-4-nitrophenol or a similar electron-rich precursor. The electron-donating group (e.g., -OH) would activate the ring towards electrophilic attack by Selectfluor®.
| Substrate Type | Reagent | Typical Solvents | General Observations |
| Activated Arenes (e.g., Phenols, Anilines) | Selectfluor® (F-TEDA-BF₄) | Acetonitrile, Dichloromethane | Reaction proceeds under mild conditions. numberanalytics.com |
| Electron-rich Heterocycles | Selectfluor® | Acetonitrile | Effective for the fluorination of various heterocyclic systems. nih.gov |
The regioselectivity of the fluorination is directed by the existing substituents on the aromatic ring.
Nucleophilic Aromatic Substitution for Fluoro Group Integration
Nucleophilic aromatic substitution (SNAᵣ) is a powerful method for introducing a fluorine atom onto an activated aromatic ring by displacing a suitable leaving group. acs.orgbeilstein-journals.org For this strategy to be effective, the aromatic ring must be activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.
In the context of synthesizing this compound, a plausible route would involve the reaction of 2-(difluoromethyl)-1-chloro-4-nitrobenzene with a fluoride source, such as potassium fluoride (KF). The nitro group at the para position and the difluoromethyl group at the ortho position would activate the chlorine atom for nucleophilic displacement by the fluoride ion.
| Substrate | Fluoride Source | Solvent | Typical Conditions |
| 2-(Difluoromethyl)-1-chloro-4-nitrobenzene | KF, CsF | Aprotic polar solvents (e.g., DMF, DMSO) | Elevated temperatures |
| 1,2-Dichloro-4-nitrobenzene | KF | Sulfolane | High temperatures |
The efficiency of the substitution is influenced by the nature of the leaving group, the fluoride source, the solvent, and the reaction temperature.
Formal Substitution of Nitro Groups by Fluorine
The direct substitution of a nitro group by a fluorine atom, often referred to as fluorodenitration, is a less common but potentially useful transformation. beilstein-journals.org This reaction typically requires high temperatures and specific reaction conditions. The success of this reaction is highly dependent on the activation of the nitro group by other electron-withdrawing substituents on the aromatic ring.
For a substrate like 2-(difluoromethyl)-1,4-dinitrobenzene, the substitution of one of the nitro groups with fluorine could theoretically lead to the desired product. The presence of two electron-withdrawing groups would be necessary to facilitate the displacement of the nitro group.
Nitration Strategies for Fluoro(difluoromethyl)benzene Derivatives
The introduction of the nitro group at the desired position is a crucial final step in many synthetic routes to this compound.
Regioselective Nitration Protocols and Their Control
The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene (B151609) ring.
In the case of nitrating 1-fluoro-2-(difluoromethyl)benzene, the directing effects of both the fluorine atom and the difluoromethyl group must be considered.
Fluorine: As a halogen, fluorine is an ortho-, para-director, although it is a deactivating group due to its strong inductive effect. libretexts.org
Difluoromethyl group (CHF₂): Similar to the trifluoromethyl group (CF₃), the difluoromethyl group is strongly electron-withdrawing and is expected to be a meta-director. beilstein-journals.org
When both a fluoro and a difluoromethyl group are present on the ring, their combined directing effects will determine the position of nitration. For 1-fluoro-2-(difluoromethyl)benzene, the fluorine at position 1 will direct ortho and para (positions 2 and 4). The difluoromethyl group at position 2 will direct meta (positions 4 and 6). The overlapping directing effect to position 4 makes it the most likely site of nitration.
| Substituent | Electronic Effect | Directing Effect |
| -F | Inductively withdrawing, Mesomerically donating | Ortho, Para (deactivating) |
| -CHF₂ | Inductively withdrawing | Meta (deactivating) |
Therefore, the nitration of 1-fluoro-2-(difluoromethyl)benzene is expected to yield this compound with high regioselectivity. The reaction is typically performed at low temperatures to control the exothermicity and prevent over-nitration. mdpi.com
Application of Continuous Flow Microreactor Systems in Nitration Synthesis
The synthesis of nitroaromatic compounds, a cornerstone of industrial chemistry, is often challenged by the highly exothermic nature and rapid kinetics of nitration reactions. beilstein-journals.orgresearchgate.net Traditional batch reactors present significant safety risks and difficulties in controlling temperature and selectivity, which can lead to the formation of unwanted byproducts. researchgate.netnih.gov Continuous flow microreactor systems have emerged as a superior alternative, offering enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for these hazardous reactions. researchgate.netresearchgate.netewadirect.com
Microreactors provide a high surface-area-to-volume ratio, which allows for efficient dissipation of the heat generated during nitration, thereby minimizing thermal runaway risks and improving process safety. researchgate.net This precise temperature control, coupled with excellent mixing capabilities, allows for shorter residence times and can lead to higher yields and selectivities compared to conventional batch processes. researchgate.netresearchgate.net
Research into the continuous flow nitration of various aromatic substrates demonstrates the broad applicability and advantages of this technology. For instance, the nitration of p-difluorobenzene to produce 2,5-difluoronitrobenzene (B1216864) was achieved with a 98% yield in a microreactor, with a significantly reduced reaction time of just 2.3 minutes, compared to 1 hour in a batch reactor which yielded only 80%. researchgate.net Similarly, a continuous nitration process for a key intermediate of the herbicide Sulfentrazone (B1681188) was developed in a microreactor, achieving a 97% yield in a residence time of only 30 seconds. researchgate.net These systems allow for the safe handling of exothermic reactions while increasing throughput. researchgate.net
The choice of micromixer and reactor geometry can significantly influence reaction performance, especially in biphasic systems typical for nitration with mixed acids (HNO₃/H₂SO₄). researchgate.netsoton.ac.uk Droplet-based microreactors have been successfully employed for the nitration of complex molecules like 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, where key operating parameters such as temperature and molar ratios of reactants were optimized to achieve high conversion and selectivity. soton.ac.uk The ability to rapidly screen and optimize reaction conditions is a key advantage of microreactor technology. beilstein-journals.orgsoton.ac.uk
The table below summarizes findings from various studies on the continuous flow nitration of aromatic compounds analogous to the precursors of this compound, highlighting the efficiency of microreactor systems.
| Aromatic Substrate | Nitrating Agent | Key Parameters | Residence Time | Yield/Conversion | Reference |
| p-Difluorobenzene | Fuming Nitric Acid | - | 2.3 min | 98% Yield | researchgate.net |
| 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one | HNO₃/H₂SO₄ | 60 °C, Molar Ratio (Nitrate:Sulfur) 1:6 | 30 s | 97% Yield | researchgate.net |
| 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid | HNO₃/H₂SO₄ | 308 K, Molar Ratio (N/S) 0.57 | - | 83% Conversion, 79.5% Selectivity | soton.ac.uk |
| o-Xylene | HNO₃/H₂SO₄ | 10 to 60 °C | - | Optimized for highest yield | researchgate.netgoogle.com |
| Nitrobenzene | Fuming HNO₃/H₂SO₄ | Optimized with SDS surfactant | - | 91.6% Yield (m-dinitrobenzene) | nih.gov |
These examples underscore the potential of continuous flow microreactors for the safe, efficient, and high-yield synthesis of fluorinated nitroaromatic compounds like this compound. The technology enables precise control over highly exothermic processes, leading to improved product profiles and safer manufacturing operations. ewadirect.comgoogle.com
Strategic Transformations for Accessing this compound Precursors
A common strategy involves the modification of existing substituted benzenes. For example, 2-fluoronitrobenzene can be prepared by reacting 2-chloronitrobenzene with potassium fluoride in a high-boiling solvent like sulfolane, a process known as halogen exchange (Halex reaction). google.com The efficiency of this nucleophilic aromatic substitution can be enhanced by using phase-transfer catalysts such as 18-crown-6 (B118740) ether, which has been shown to increase the yield of 2-fluoronitrobenzene to 87.2%. google.com
Another key transformation is the selective substitution on a polysubstituted benzene ring. The synthesis of 2-fluoro-4-nitroaniline, an important intermediate, can be achieved starting from 3,4-difluoronitrobenzene. google.com In this process, one of the fluorine atoms is selectively displaced by an amino group through a reaction with ammonia (B1221849) in the presence of a copper catalyst. google.com This aniline (B41778) derivative can then undergo further reactions, such as diazotization, to introduce other functional groups. google.comyoutube.com
The direct introduction of fluorine onto an aromatic ring is another important strategic transformation. Functionalized aryl Grignard reagents, prepared from the corresponding aryl bromides or iodides, can react with electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) to yield the desired aromatic fluorides. organic-chemistry.orgresearchgate.net This method is compatible with a variety of functional groups and provides a versatile route to fluorinated aromatics. organic-chemistry.org
The synthesis of precursors containing the difluoromethyl group can be challenging. While specific methods for the direct preparation of 1-(difluoromethyl)-2-fluorobenzene (B1302847) are not extensively detailed in the provided context, general methodologies for creating difluoromethylarenes exist. These often involve multi-step sequences starting from aryl (pseudo)halides. nih.gov For instance, palladium-catalyzed cross-coupling reactions can be employed to build the necessary carbon framework, which is then subjected to fluorination steps. nih.gov The development of robust methods for preparing these difluoromethylated aromatic halides is a key area of research for accessing compounds like this compound.
Reaction Mechanisms and Intrinsic Reactivity of 2 Difluoromethyl 1 Fluoro 4 Nitrobenzene Frameworks
Nucleophilic Aromatic Substitution (SNAr) Dynamics on Fluorinated Nitrobenzenes
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for nitro-activated aryl halides. wikipedia.orglibretexts.org The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.orgscribd.com The presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. wikipedia.orgnumberanalytics.com
Influence of Fluoro and Nitro Substituents on SNAr Reactivity and Regioselectivity
The reactivity and regioselectivity of SNAr reactions on fluorinated nitrobenzenes are significantly influenced by the electronic properties of the fluoro and nitro substituents.
Reactivity: The nitro group is a powerful activating group for SNAr reactions. wikipedia.orgnumberanalytics.com Its strong electron-withdrawing capacity, through both inductive and resonance effects, depletes the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. scribd.comyoutube.com This activation is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows for the stabilization of the negative charge in the Meisenheimer intermediate through resonance. wikipedia.orglibretexts.orgstackexchange.com The fluorine atom, in this context, typically serves as the leaving group. Although fluorine is the most electronegative halogen, it is an excellent leaving group in SNAr reactions, often exhibiting greater reactivity than chlorine, bromine, or iodine. nih.gov This "element effect" is attributed to the high polarization of the C-F bond, which strongly attracts the incoming nucleophile, and the ability of the fluorine substituent to stabilize the transition state leading to the Meisenheimer complex. nih.gov The difluoromethyl group (CF2H) also acts as an electron-withdrawing group, further enhancing the electrophilicity of the aromatic ring and thus its reactivity in SNAr reactions.
Regioselectivity: The substitution of a nucleophile in polyfluorosubstituted nitrobenzenes is directed by the activating effect of the nitro group. nih.gov Nucleophilic attack preferentially occurs at the carbon positions ortho and para to the nitro group. nih.govnih.gov In the case of 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene, the fluorine atom is positioned ortho to the nitro group. This arrangement strongly activates the C-F bond for nucleophilic substitution. A nucleophile will therefore selectively attack the carbon atom bearing the fluorine atom, leading to the displacement of the fluoride (B91410) ion. Studies on related compounds, such as polyfluorosubstituted nitrobenzenes, have shown that substitution with a nucleophile like azide (B81097) occurs first at the para- and ortho-positions relative to the NO2 group. nih.gov
| Substituent | Position Relative to Leaving Group (F) | Effect on SNAr Reactivity | Rationale |
| Nitro (NO2) | Ortho | Strong Activation | Stabilizes the negative charge of the Meisenheimer intermediate via resonance and induction. wikipedia.orglibretexts.org |
| Difluoromethyl (CF2H) | Meta | Weak to Moderate Activation | Electron-withdrawing inductive effect enhances the electrophilicity of the aromatic ring. |
Directing Interactions of the Nitro Group
The directing influence of the nitro group is a cornerstone of SNAr chemistry on nitroaromatic compounds. By withdrawing electron density from the aromatic ring, the nitro group creates positions that are electron-deficient and thus primed for nucleophilic attack. youtube.com
The resonance structures of the Meisenheimer complex formed during a nucleophilic attack on a nitro-activated aryl halide illustrate this directing effect. When the nitro group is positioned ortho or para to the site of attack, the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group. wikipedia.orglibretexts.org This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction. scribd.com
For this compound, the nitro group is in the para position relative to the difluoromethyl group and ortho to the fluorine atom. This ortho-positioning of the nitro group relative to the fluorine leaving group is critical for activating the molecule toward SNAr, ensuring that nucleophilic attack is directed to the fluorine-bearing carbon. libretexts.orgnih.gov
Electron-Induced Processes and Fragmentation Pathways
The interaction of low-energy electrons with this compound can induce a variety of processes, leading to the formation of transient negative ions and subsequent fragmentation. Techniques such as Dissociative Electron Attachment Spectroscopy (DEAS) and Negative Ion Mass Spectrometry (NIMS) are instrumental in studying these phenomena.
Dissociative Electron Attachment Spectroscopy (DEAS) and Negative Ion Mass Spectrometry (NIMS) Analysis
Dissociative electron attachment (DEA) is a resonant process where a molecule captures a free, low-energy electron to form a temporary negative ion (TNI). daneshyari.comqub.ac.uk This TNI can then either autodetach the electron or dissociate into a stable negative ion fragment and one or more neutral radicals. daneshyari.com The energy of the incident electron is a critical parameter, and different fragmentation pathways can be initiated at distinct resonance energies. researchgate.net
For nitroaromatic compounds, DEA is a particularly sensitive technique. researchgate.net The strong electron-accepting character of the nitro group facilitates the capture of electrons. daneshyari.com In the analysis of fluorinated nitrobenzenes, DEA experiments typically reveal the formation of a parent anion (M⁻) as well as several fragment ions resulting from the cleavage of bonds within the molecule. qub.ac.uk The resulting ion efficiency curves, which plot ion abundance as a function of electron energy, can serve as a "fingerprint" to distinguish between different isomers. researchgate.net
Resonant Electron Capture and Anion Formation Mechanisms
The initial step in DEA is the resonant capture of an electron into an unoccupied molecular orbital of the neutral molecule. aip.orgnih.gov For nitroaromatic compounds, low-energy electrons are efficiently captured by the lowest unoccupied molecular orbital (LUMO), which has a significant π* character associated with the nitro group. daneshyari.com This leads to the formation of a TNI.
The fate of this TNI depends on its stability and the energy landscape of the potential dissociation channels. It can be a relatively long-lived molecular anion or it can undergo rapid dissociation. researchgate.net Studies on various substituted nitrobenzenes have shown that the lifetimes of these molecular anions and their fragmentation patterns are influenced by the nature and position of other substituents on the aromatic ring. daneshyari.comresearchgate.net For fluorinated nitrobenzenes, the substitution of hydrogen with fluorine has been observed to shift the respective resonances to lower energies. qub.ac.uk
Characterization of Nitro Group Dissociation Channels
In the negative ion mass spectra of nitroaromatic compounds, fragmentation is often centered around the nitro group. qub.ac.ukyoutube.com Several key dissociation channels are commonly observed:
Formation of NO₂⁻: The direct cleavage of the C-NO₂ bond to produce a nitrite (B80452) anion (NO₂⁻) is a very common pathway. daneshyari.comqub.ac.uk This fragment is often one of the most intense peaks in the mass spectrum of nitroaromatic compounds. qub.ac.uk
Loss of NO: The molecular anion can eliminate a neutral nitric oxide (NO) molecule, resulting in an [M-NO]⁻ fragment ion. qub.ac.uk This process may involve rearrangement within the transient molecular ion.
Loss of NO₂: Another prominent fragmentation pathway is the loss of a neutral nitrogen dioxide (NO₂) radical, leading to the formation of an [M-NO₂]⁻ fragment ion. qub.ac.uknih.gov
For fluorinated nitrobenzenes, additional fragmentation channels involving the fluorine atoms, such as the loss of neutral HF, can also be observed. qub.ac.uknih.gov The relative abundance of these fragment ions is dependent on the incident electron energy and the specific molecular structure.
| Precursor Ion | Dissociation Channel | Neutral Loss | Fragment Ion | Typical Resonance Energy Range (eV) |
| [M]⁻ | C-NO₂ Bond Cleavage | C₇H₄F₃• | NO₂⁻ | ~1-4 eV daneshyari.comqub.ac.uk |
| [M]⁻ | Rearrangement and Cleavage | NO• | [M-NO]⁻ | Multiple resonances possible qub.ac.uk |
| [M]⁻ | C-NO₂ Bond Cleavage | NO₂• | [M-NO₂]⁻ | Multiple resonances possible qub.ac.uknih.gov |
Unique "Fluorine Effects" on Chemical Reactivity and Selectivity
The term "fluorine effects" refers to the often-unusual physical, chemical, and biological properties that arise from the incorporation of fluorine into organic molecules. semanticscholar.org In the context of chemical reactivity, fluorine substitution can dramatically influence the outcome of reactions, to the extent that the established chemistry of non-fluorinated compounds may not be applicable to their fluorinated counterparts. semanticscholar.orgrsc.orgpen2print.orgrsc.orgresearchgate.net These effects can alter the stability of intermediates, influence reaction pathways, and even enable new chemical transformations. rsc.orgpen2print.orgrsc.org For frameworks like this compound, these effects are a composite of the individual fluorine atom on the ring and the difluoromethyl group.
The high electronegativity of fluorine is a primary source of its profound influence on molecular reactivity, primarily through strong inductive effects. researchgate.net The fluorine atom directly attached to the benzene (B151609) ring in this compound, along with the powerful electron-withdrawing nitro group, activates the aromatic ring for nucleophilic aromatic substitution (SNA r). nih.gov
The difluoromethyl (CHF₂) group also exerts a significant inductive effect due to the two fluorine atoms. This electron-withdrawing nature can influence the acidity of the C-H bond within the group and affect the electron density of the adjacent aromatic ring. Furthermore, fluorine substitution can impact steric considerations. While the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), the cumulative steric bulk of a difluoromethyl group can be significant. researchgate.net This can influence the approach of reactants and affect the conformational preferences of the molecule, thereby governing reaction selectivity. researchgate.netresearchgate.net For instance, in some reactions, the steric hindrance presented by a bis(phenylsulfonyl)methyl group was considered prohibitive for nucleophilic addition, a challenge that was overcome by strategic choice of reagents, illustrating the importance of steric factors. rsc.org
Table 1: Comparison of van der Waals Radii
| Atom | van der Waals Radius (Å) |
|---|---|
| Hydrogen | 1.20 |
This interactive table provides a comparison of the van der Waals radii for Hydrogen and Fluorine.
Fluoroalkylation reactions can proceed through various mechanisms, and the presence of fluorine can favor pathways that are less common for their non-fluorinated hydrocarbon analogues. semanticscholar.orgresearchgate.net The reaction mechanism can shift between pathways like nucleophilic substitution (Sₙ2) and single-electron transfer (SET), depending on the specific reactants, conditions, and the nature of the fluoroalkyl group.
For example, copper-mediated difluoromethylation of (hetero)aryl diazonium salts has been shown to likely proceed through a radical pathway initiated by a single electron transfer (SET). rsc.org This process involves the generation of an aryl radical which then combines with a difluoromethyl source. rsc.org Similarly, photoredox copper catalysis has been employed for the fluoroalkylation of alkenes using fluoroalkyl phenyl sulfones, a reaction that proceeds via fluoroalkyl radicals. cas.cnnih.gov Radical trapping experiments in these systems provide evidence for the generation of fluoroalkyl radicals, confirming the operation of a SET mechanism. cas.cn
In contrast, other fluoroalkylation reactions operate through nucleophilic pathways. The reaction of certain sulfonium (B1226848) ylides for the difluoromethylation of alcohols, for instance, has been shown to proceed via nucleophilic substitution rather than a mechanism based on difluorocarbene. rsc.org The stability of the fluoroalkyl radical plays a key role in its reactivity, with the stability order being CH₂F > CF₂H > CF₃. rsc.org The choice of reaction conditions can therefore be critical in directing the reaction down a desired mechanistic pathway, whether it be an ionic Sₙ2 process or a radical-based SET process.
Intermolecular and Intramolecular Interactions Governing Reactivity
The reactivity of the this compound framework is also governed by a network of weak interactions. These include dipole-dipole interactions, arising from the polar C-F and C-NO₂ bonds, and hydrogen bonds. mdpi.comharvard.edu Even seemingly weak intermolecular forces can influence crystal packing and the orientation of molecules, which in turn can affect reactivity in the solid state or in concentrated solutions. mdpi.com
A particularly notable feature of the difluoromethyl (CHF₂) group is its ability to act as a hydrogen bond donor. rsc.orgh1.conih.gov The polarized C-H bond in the CHF₂ group, caused by the two electron-withdrawing fluorine atoms, makes the hydrogen atom sufficiently acidic to participate in hydrogen bonding. rsc.org This capability is a unique characteristic among polyfluorinated motifs and allows the CHF₂ group to act as a bioisostere for functional groups like hydroxyls (-OH) and thiols (-SH). h1.conih.gov
Studies on a series of difluoromethyl anisoles and thioanisoles quantified the hydrogen bond acidity, finding it to be on a similar scale to that of thiophenol and aniline (B41778), though not as strong as a hydroxyl group. h1.conih.gov
Table 2: Hydrogen Bond Acidity Parameter (A) for Various Functional Groups
| Compound Type | Acidity Parameter (A) Range |
|---|---|
| Difluoromethyl anisoles/thioanisoles | 0.085 - 0.126 |
| Thiophenol | Similar to CHF₂ |
| Aniline | Similar to CHF₂ |
This interactive table summarizes the hydrogen bond acidity parameter (A) determined for the difluoromethyl group in select compounds, as determined by Abraham's solute ¹H NMR analysis, and compares it to other common functional groups. h1.conih.gov
This hydrogen bonding capacity can lead to specific intramolecular and intermolecular interactions. For instance, research has shown that 1-(difluoromethyl)-2-nitrobenzene (B1320369) can form an intramolecular hydrogen bond between the CHF₂ group and an oxygen atom of the ortho-nitro group. rsc.org The conformer that allows this interaction is calculated to be 4.3 kcal/mol lower in energy than the conformer where this interaction is absent. rsc.org This stabilizing interaction can influence the molecule's preferred conformation and reactivity. Similar weak hydrogen bonding has also been detected involving fluoro and nitro groups as acceptors in other molecular systems in solution. rsc.orgrsc.org
Table 3: Stabilization Energy from Intramolecular Hydrogen Bonding
| Compound | Stabilization Energy (kcal/mol) |
|---|---|
| 1-(Difluoromethyl)-2-nitrobenzene | 4.3 |
This interactive table compares the stabilization energy gained from intramolecular hydrogen bonding in 1-(difluoromethyl)-2-nitrobenzene with the well-known hydrogen bonding in o-nitrophenol. rsc.org
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation of 2 Difluoromethyl 1 Fluoro 4 Nitrobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For fluorinated compounds like 2-(difluoromethyl)-1-fluoro-4-nitrobenzene, both proton (¹H) and fluorine-19 (¹⁹F) NMR are exceptionally informative due to the high natural abundance and spin quantum number of ½ for both nuclei. wikipedia.org
The ¹H and ¹⁹F NMR spectra of this compound are predicted to exhibit characteristic chemical shifts and coupling patterns that confirm its substitution pattern and reveal the electronic effects of the substituents.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 3, 5, and 6. The powerful electron-withdrawing nature of the nitro group at position 4 will significantly deshield the adjacent protons (H-3 and H-5), shifting them downfield. The proton of the difluoromethyl group (CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms of that group (²JHF).
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is anticipated to show two signals. One signal corresponds to the fluorine atom attached directly to the aromatic ring (at position 1), and the other corresponds to the two fluorine atoms of the difluoromethyl group (at position 2). huji.ac.il The large chemical shift dispersion in ¹⁹F NMR generally allows for clear separation of these signals. thermofisher.com The difluoromethyl fluorine signal would be a doublet due to coupling with the geminal proton (²JFH), while the aromatic fluorine signal would be split by the neighboring aromatic protons and the difluoromethyl group. Long-range couplings between the aromatic fluorine and the difluoromethyl fluorine atoms (⁴JFF) are also possible. wikipedia.org
The predicted spectral data, based on established substituent effects and data from analogous compounds, are summarized below. chemicalbook.comresearchgate.net
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H | CHF₂ | 6.5 - 7.5 | t (triplet) | ²JHF ≈ 50-55 |
| ¹H | H-3 | 8.2 - 8.4 | dd (doublet of doublets) | ³JH3-F1 ≈ 8-10, ⁴JH3-H5 ≈ 2-3 |
| ¹H | H-5 | 8.3 - 8.5 | ddd (doublet of doublets of doublets) | ³JH5-H6 ≈ 8-9, ⁴JH5-H3 ≈ 2-3, ⁵JH5-F1 ≈ 4-5 |
| ¹H | H-6 | 7.4 - 7.6 | t or dd | ³JH6-H5 ≈ 8-9, ³JH6-F1 ≈ 8-10 |
| ¹⁹F | C1-F | -110 to -120 | m (multiplet) | ³JF1-H6, ³JF1-H3, ⁴JF1-CHF₂ |
| ¹⁹F | CHF₂ | -125 to -130 | d (doublet) | ²JFH ≈ 50-55 |
Note: Chemical shifts are referenced to TMS for ¹H and CFCl₃ for ¹⁹F. Predicted values are estimates and can vary based on solvent and experimental conditions.
For an unambiguous assignment of all signals and confirmation of the molecular structure, multi-dimensional NMR techniques are indispensable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling correlations between adjacent aromatic protons (e.g., H-5 and H-6), confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with their directly attached carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon in the ¹³C NMR spectrum.
These advanced techniques, used in concert, provide a robust and definitive method for the complete structural elucidation of this compound.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide insights into bonding and molecular conformation.
The IR and Raman spectra of this compound are expected to be dominated by absorption bands corresponding to its key functional groups. The nitro (NO₂) group, the difluoromethyl (CHF₂) group, the carbon-fluorine (C-F) bond, and the aromatic ring all have characteristic vibrational frequencies.
Nitro (NO₂) Group: The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). These are typically very strong in the IR spectrum. esisresearch.org
Aromatic Ring: The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually produce a group of bands in the 1450-1620 cm⁻¹ region.
Carbon-Fluorine Bonds: The C-F stretching vibrations are known to be strong in the IR spectrum and typically appear in the 1000-1350 cm⁻¹ region. irphouse.com Both the aromatic C-F and the aliphatic C-F bonds of the CHF₂ group are expected to fall within this range.
Difluoromethyl (CHF₂) Group: This group will have characteristic C-H stretching and bending modes, in addition to the C-F stretching modes.
The expected vibrational frequencies for the major functional groups are summarized in the table below. esisresearch.orgnih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium | Strong |
| Asymmetric NO₂ Stretch | -NO₂ | 1520 - 1560 | Very Strong | Medium |
| Aromatic C=C Stretch | Ar C=C | 1450 - 1620 | Variable | Variable |
| Symmetric NO₂ Stretch | -NO₂ | 1330 - 1370 | Very Strong | Strong |
| C-F Stretch | Ar-F, -CHF₂ | 1000 - 1350 | Strong | Weak |
| NO₂ Bending (Scissoring) | -NO₂ | 830 - 870 | Medium | Weak |
The this compound molecule possesses a degree of conformational flexibility due to the rotation of the difluoromethyl group around the C-C bond connecting it to the aromatic ring. This rotation can lead to different stable conformations, or rotamers, which may have distinct vibrational signatures.
While the energy barrier to rotation is likely low at room temperature, variable-temperature IR or Raman spectroscopy could potentially be used to study this phenomenon. By lowering the temperature, it may be possible to "freeze out" specific conformers. If these conformers have sufficiently different vibrational frequencies, new bands might appear or existing bands might split into multiple components in the low-temperature spectrum. This would provide direct experimental evidence for the existence of multiple stable conformations and allow for an analysis of their relative energies.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques. VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in the intensity of Raman scattering from chiral molecules using circularly polarized light. esisresearch.org These techniques provide detailed information about the three-dimensional stereochemistry of chiral molecules.
The target molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any VCD or ROA signals.
However, these techniques would be indispensable for the characterization of chiral derivatives of this compound. For instance, if a chiral substituent were introduced onto the aromatic ring or if a chiral center were created elsewhere in a related molecule, VCD and ROA would be the premier methods for determining the absolute configuration of the resulting enantiomers. By comparing experimentally measured VCD and ROA spectra with those predicted from quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), an unambiguous assignment of the absolute stereochemistry can be achieved.
Mass Spectrometry for Mechanistic Insights and Fragment Characterization
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. numberanalytics.com For this compound (C₇H₄F₃NO₂), HRMS can confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Techniques like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers provide the high resolving power needed for this analysis. numberanalytics.com This high accuracy allows for the unambiguous differentiation between compounds with the same nominal mass but different elemental formulas.
Expected High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₇H₄F₃NO₂ |
| Calculated Monoisotopic Mass | 191.01976 Da |
| Expected [M+H]⁺ Ion | 192.02704 Da |
| Expected [M]⁺· Ion | 191.01976 Da |
| Mass Accuracy Requirement | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, M⁺·, or protonated molecule, [M+H]⁺), which is then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to elucidate the structure of the original molecule. nih.govlibretexts.org The fragmentation patterns are governed by the weakest bonds and the stability of the resulting fragments.
For nitroaromatic compounds, characteristic fragmentation pathways often involve the nitro group. youtube.com Common losses include the loss of ·NO₂ (46 Da), ·NO (30 Da), and O. nih.govresearchgate.net The presence of fluorine atoms and the difluoromethyl group will also direct the fragmentation. The C-F bonds are strong, but losses of HF or fluorine-containing radicals can occur.
A plausible fragmentation pathway for this compound might proceed as follows:
Ionization to form the molecular ion (m/z 191).
Loss of the nitro group (·NO₂) to form a fragment at m/z 145.
Subsequent loss of a fluorine radical from the difluoromethyl group or the ring.
Alternatively, loss of ·NO from the molecular ion to yield a fragment at m/z 161.
Analyzing these pathways provides definitive structural confirmation and insight into the molecule's gas-phase ion chemistry.
Plausible MS/MS Fragmentation Data for Precursor Ion m/z 191
| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 172 | ·F | [C₇H₄F₂NO₂]⁺· (Loss of ring F) |
| 161 | ·NO | [C₇H₄F₃O]⁺· |
| 145 | ·NO₂ | [C₇H₄F₃]⁺· |
| 125 | ·NO₂, HF | [C₇H₃F₂]⁺· |
| 95 | ·NO₂, CHF₂ | [C₆H₄F]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for this compound, assuming suitable single crystals can be grown.
The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. mdpi.com Key parameters of interest would include the planarity of the benzene (B151609) ring, the orientation of the nitro and difluoromethyl groups relative to the ring, and the C-N, C-F, and C-C bond distances. researchgate.net
Furthermore, the crystal structure reveals intermolecular interactions, such as dipole-dipole interactions or potential weak hydrogen bonds, which govern how the molecules pack together in the crystal lattice. acs.org This information is crucial for understanding the physical properties of the solid material. While no published crystal structure for this specific compound is available, data from related substituted nitrobenzenes can provide an expectation of the structural parameters. aps.orgresearchgate.net
Hypothetical Crystallographic Data Table
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | 8 - 12 |
| b (Å) | 10 - 15 |
| c (Å) | 12 - 18 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2500 |
| Z (molecules/unit cell) | 4 or 8 |
| Density (calculated) (g/cm³) | 1.5 - 1.7 |
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A detailed quantitative analysis of the molecular geometry of this compound, including specific bond lengths (e.g., C-C, C-F, C-N, N-O, C-H), bond angles, and the dihedral angles between the phenyl ring and its substituents (nitro and difluoromethyl groups), is contingent upon the results of single-crystal X-ray analysis. Without such data, a definitive discussion of these parameters cannot be conducted.
Intermolecular Packing and Crystal Engineering Aspects
The study of intermolecular packing and crystal engineering focuses on how molecules arrange themselves in a solid-state lattice and the non-covalent interactions that govern this arrangement. For this compound, one could hypothesize the presence of various intermolecular forces, such as C-H···O and C-H···F hydrogen bonds, dipole-dipole interactions involving the polar nitro group, and potential π-π stacking interactions between the aromatic rings. However, confirmation of the presence, geometry, and relative importance of these interactions in the crystal lattice can only be achieved through experimental crystallographic analysis.
Advanced Applications and Research Frontiers Involving 2 Difluoromethyl 1 Fluoro 4 Nitrobenzene Derivatives
Role as Versatile Synthetic Building Blocks in Complex Molecule Assembly
The structural features of 2-(difluoromethyl)-1-fluoro-4-nitrobenzene make it an exceptionally useful building block for constructing more complex molecular architectures. The presence of the nitro group strongly activates the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions at the fluorine position. This inherent reactivity is a cornerstone of its utility in synthetic chemistry.
Derivatives of this compound serve as key starting materials for creating polyfluorinated aromatic systems. The fluorine atom is an excellent leaving group in SNAr reactions, especially when activated by the para-nitro group. This allows for the introduction of a wide array of nucleophiles, leading to the assembly of more elaborate aromatic structures. The difluoromethyl group (-CF₂H) remains intact during these transformations, ensuring its incorporation into the final scaffold. The fluorination of aromatic scaffolds is a critical strategy for fine-tuning the in vivo stability, lipophilicity, and stereochemical behavior of molecules in fields like agrochemical and pharmaceutical development. researchgate.net By leveraging the reactivity of the C-F bond in this activated system, chemists can strategically build complex molecules where the difluoromethyl and other fluoro-substituents are precisely positioned to modulate biological and chemical properties.
Fluorinated heterocycles are a vital class of organic compounds with expanding applications in medicinal chemistry, agrochemicals, and materials science. nih.gove-bookshelf.de The synthesis of these structures often relies on versatile building blocks, and this compound derivatives are well-suited for this role.
A common and powerful strategy involves the chemical modification of the nitro group. The nitro group can be readily reduced to an amine (-NH₂), transforming the molecule into a difluoromethyl- and fluoro-substituted aniline (B41778) derivative. This aniline derivative is a classic precursor for a multitude of heterocyclic ring systems. For instance, it can be used to synthesize:
Benzimidazoles: By reacting with carboxylic acids or their derivatives.
Quinolines: Through cyclization reactions such as the Skraup or Friedländer synthesis.
Triazoles: By conversion into a diazonium salt followed by cycloaddition reactions.
Furthermore, the electron-withdrawing nature of the fluoroalkyl groups can enhance the reactivity of substrates in cycloaddition reactions used to form heterocyclic rings. nih.gov The incorporation of the difluoromethyl group via these synthetic routes is of particular interest, as this moiety is increasingly recognized for its ability to improve the biological profile of active molecules. researchgate.net
Development of Novel Bioactive Molecules in Agrochemical Research
The introduction of fluorine-containing groups is a well-established strategy in the design of modern agrochemicals, significantly enhancing biological activity. ccspublishing.org.cnnih.gov The difluoromethyl group, in particular, has seen a notable increase in its use in active compounds in recent years. acs.org Derivatives of this compound are valuable precursors for new agrochemicals, especially herbicides.
Triazolinone herbicides are a significant class of agrochemicals that act by inhibiting the protoporphyrinogen (B1215707) oxidase (Protox) enzyme. nih.gov Several commercial herbicides, such as sulfentrazone (B1681188) and carfentrazone-ethyl, are based on this heterocyclic core. researchgate.net The synthesis of these compounds often involves a substituted phenyl intermediate, which can be derived from this compound.
The synthetic pathway typically involves the reduction of the nitro group to an amine, followed by diazotization and subsequent reactions to build the triazolinone ring. For example, a 1-(2,4-disubstituted-phenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole intermediate is a key component in the synthesis of the herbicide ethyl α-2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorobenzenepropanoate. google.com The specific substitution pattern on the phenyl ring, including the fluoro and difluoromethyl groups, is crucial for the herbicidal efficacy and crop selectivity. nih.govgoogle.com
| Herbicide Class | Example Compound | Key Precursor Type | Mode of Action |
|---|---|---|---|
| Triazolinones | Sulfentrazone | Substituted Phenylhydrazine | Protox Inhibitor |
| Triazolinones | Carfentrazone-ethyl | Substituted Phenylhydrazine | Protox Inhibitor |
| Triazolinones | Amicarbazone | Substituted Phenylhydrazine | Photosystem II Inhibitor |
The inclusion of fluoro and difluoromethyl groups has a profound impact on the physicochemical properties of a molecule, which in turn influences its biological activity. ccspublishing.org.cn These modifications can enhance binding affinity to target enzymes, improve transport to the site of action, and increase metabolic stability, preventing premature deactivation. researchgate.netmdpi.com
Fluoro Group (-F): As the most electronegative element, fluorine forms a very strong bond with carbon. Replacing a hydrogen atom with fluorine can block metabolic hotspots on a molecule, increasing its half-life. mdpi.com Its presence also increases lipophilicity, which can improve membrane permeability and facilitate transport within a target organism. researchgate.netmdpi.com
Difluoromethyl Group (-CF₂H): This group possesses a unique combination of properties. Compared to the more common trifluoromethyl (-CF₃) group, the difluoromethyl group provides a more moderate increase in lipophilicity. acs.org Crucially, it can act as a lipophilic hydrogen bond donor, a property not shared by methyl (-CH₃) or trifluoromethyl groups. researchgate.netalfa-chemistry.com This allows for new or enhanced interactions with biological targets. The -CF₂H group is often used as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, maintaining or improving activity while increasing metabolic stability. researchgate.netnih.gov
| Functional Group | Key Physicochemical Properties | Impact on Bioactivity |
|---|---|---|
| Fluoro (-F) | High electronegativity, strong C-F bond, increased lipophilicity. | Enhances metabolic stability, improves membrane permeability, can increase binding affinity. mdpi.com |
| Difluoromethyl (-CF₂H) | Moderate lipophilicity, acts as a hydrogen bond donor, metabolically stable. acs.orgalfa-chemistry.com | Serves as a bioisostere for -OH or -SH groups, can form hydrogen bonds with targets, moderately regulates metabolic stability and bioavailability. acs.orgnih.gov |
Radiochemistry for Molecular Imaging Research
Positron Emission Tomography (PET) is a non-invasive imaging technique that plays a crucial role in disease diagnosis and drug development. nih.gov It relies on tracers labeled with positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being the most widely used due to its favorable half-life (109.8 min) and low positron energy, which allows for high-resolution images. nih.govnih.govuchicago.edu
Aromatic compounds containing a nitro group and a fluorine atom, such as derivatives of this compound, are excellent candidates for ¹⁸F-radiolabeling. The synthesis of PET tracers often involves a late-stage introduction of the ¹⁸F isotope. The same SNAr chemistry that makes these compounds versatile synthetic building blocks can be applied to radiochemistry. The fluorine atom on the aromatic ring can be substituted with nucleophilic [¹⁸F]fluoride, particularly because the nitro group activates the ring for this substitution. uchicago.edu
The difluoromethyl group itself is of significant interest in the development of PET ligands. nih.gov The ability to incorporate a stable -CF₂H moiety into a potential tracer while also having a site for efficient [¹⁸F]fluorination makes these scaffolds highly attractive. Developing methods for the radiosynthesis of molecules containing an [¹⁸F]CF₂H group is an active area of research. nih.govnih.gov Therefore, this compound represents a promising precursor for creating novel PET imaging agents for oncology and neuroscience research, where the unique properties of the difluoromethyl group could enhance target affinity and pharmacokinetic profiles. nih.govmdanderson.org
Design and Synthesis of Advanced Materials
The incorporation of fluoroalkyl groups like difluoromethyl into polymers can lead to materials with unique and desirable properties, including high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and specific dielectric properties. researchgate.net While this compound is not typically used as a direct monomer for polymerization, it serves as a critical building block for creating more complex fluorinated monomers.
A common synthetic strategy involves the chemical modification of the nitro group. For instance, the nitro group can be reduced to an amine (-NH₂) to form 2-(difluoromethyl)-1-fluoro-4-aminobenzene. This resulting aniline derivative can then be used in various polymerization reactions. For example, it can be reacted with dianhydrides to form polyimides or with diacyl chlorides to form polyamides. The fluorine content from the difluoromethyl and aryl fluoride (B91410) groups would be incorporated into the polymer backbone, imparting the characteristic properties of fluoropolymers.
Polymers derived from fluorinated building blocks like this compound are sought after for high-performance applications. Fluorinated polyimides, for example, are known for their excellent thermal stability, low dielectric constant, and low moisture absorption, making them suitable for use as insulating layers and substrates in microelectronics, flexible displays, and aerospace components. The presence of the difluoromethyl group can enhance solubility and processability compared to non-fluorinated or perfluorinated analogs, without significantly compromising thermal properties. The tailored electronic nature of these polymers also makes them candidates for use in capacitors and other electronic components where specific dielectric performance is required.
Fundamental Studies in "Fluorine Effects" on Organic Reactivity
The study of organofluorine compounds provides deep insights into how a highly electronegative element can influence reaction outcomes. rsc.org The title compound is an excellent model for exploring these "fluorine effects" due to its distinct types of C-F bonds. researchgate.netrsc.org
The reactivity of this compound is dominated by the powerful electron-withdrawing nature of its substituents.
Inductive Effect (-I): Both the fluorine atom and the difluoromethyl group exert a strong inductive effect, pulling electron density away from the benzene (B151609) ring. This effect is amplified by the para-nitro group, one of the strongest electron-withdrawing groups.
Reactivity in Nucleophilic Aromatic Substitution (SNA r): As discussed in the context of PET radiolabeling (Section 6.3.1), the cumulative electron withdrawal severely deactivates the ring for electrophilic aromatic substitution but strongly activates it for nucleophilic attack, particularly at the C1 position, leading to the displacement of the fluoride.
Acidity of the Difluoromethyl C-H Bond: The hydrogen atom in the -CF₂H group is significantly more acidic than a hydrogen in a non-fluorinated methyl group. This is due to the stabilization of the resulting carbanion by the adjacent fluorine atoms. This enhanced acidity allows the difluoromethyl group to participate in base-mediated reactions that are not possible with its non-fluorinated counterparts.
To fully appreciate the unique reactivity of this compound, it is instructive to compare it with structurally related molecules. The rate and feasibility of nucleophilic aromatic substitution at the C1 position are highly dependent on the nature of the substituent at the C2 position.
Table 2: Comparative Reactivity of Substituted 1-Fluoro-4-nitrobenzene (B44160) Analogs
| Compound | C2-Substituent | Relative Electron-Withdrawing Strength of C2-Substituent | Expected Relative Rate of SNA r at C1 |
| 1-Fluoro-4-nitrobenzene | -H | Weakest | Base |
| 1-Fluoro-2-methyl-4-nitrobenzene | -CH₃ | Electron-donating | Slower than base |
| This compound | -CF₂H | Strong | Very Fast |
| 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene | -CF₃ | Strongest | Fastest |
Comparison with 1-Fluoro-4-nitrobenzene: The parent compound, lacking a substituent at the C2 position, is already activated for SNA r by the para-nitro group. However, the addition of the strongly electron-withdrawing -CF₂H group in the ortho position further increases the electrophilicity of the C1 carbon, leading to a significantly faster reaction rate.
Comparison with Trifluoromethyl Analog: The trifluoromethyl (-CF₃) group is more electron-withdrawing than the difluoromethyl (-CF₂H) group due to the presence of a third fluorine atom. nist.govnih.gov Consequently, 1-fluoro-4-nitro-2-(trifluoromethyl)benzene is even more reactive towards nucleophiles than its difluoromethyl counterpart. The -CF₂H group, however, offers a site for potential C-H functionalization, a reactive pathway unavailable to the -CF₃ group.
Comparison with Non-Fluorinated Analog: In a non-fluorinated analog like 2-methyl-4-nitrotoluene, the chemical reactivity is completely different. It lacks a good leaving group for SNA r, and the methyl group is electron-donating, which deactivates the ring for such reactions anyway. This comparison starkly illustrates the profound and enabling role of fluorine substitution in modern organic synthesis. rsc.orgrsc.org
Biochemical Probes and Site-Selective Labeling in Chemical Biology
Photoaffinity Labeling Applications
Information on the specific use of this compound derivatives for photoaffinity labeling is not available in the reviewed scientific literature.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene, and how can purity be validated?
- Methodology : Use stepwise halogenation and nitration protocols. For example, fluorination via Balz-Schiemann reaction followed by nitration under controlled conditions (H₂SO₄/HNO₃). Purification via column chromatography (silica gel, hexane/ethyl acetate) and validation using HPLC (>98% purity) and ¹⁹F NMR (δ -110 to -120 ppm for difluoromethyl groups) .
- Key Data : Monitor reaction intermediates by TLC (Rf = 0.3–0.5 in 3:1 hexane:EtOAc).
Q. How does the compound’s electronic structure influence its reactivity in nucleophilic aromatic substitution (NAS)?
- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, focusing on the nitro group’s electron-withdrawing effect. Compare reaction rates with meta/para-substituted analogs using kinetic studies (UV-Vis monitoring at 300–400 nm) .
- Key Insight : The nitro group at C4 enhances electrophilicity at C1 and C3, favoring NAS at C1 due to steric hindrance from the difluoromethyl group .
Advanced Research Questions
Q. What are the metabolic pathways of this compound in environmental systems, and how do difluoromethyl groups affect degradation?
- Methodology : Conduct soil/water microcosm studies with LC-MS/MS to track metabolites. Compare degradation rates with trifluoromethyl analogs. Use ¹⁸O isotopic labeling to trace nitro group reduction pathways .
- Key Finding : Difluoromethyl groups undergo slower hydrolysis than trifluoromethyl analogs but faster than CH₃, reducing environmental persistence .
Q. How can the compound’s fluorinated motifs enhance bioactivity in agrochemical or pharmaceutical lead optimization?
- Methodology : Screen for antifungal activity (e.g., Fusarium spp.) using microdilution assays (MIC < 10 µg/mL). Correlate fluorine’s inductive effects (Hammett σₚ values) with logP (measured via shake-flask method) to optimize bioavailability .
- Data : Difluoromethyl increases metabolic stability (t₁/₂ > 6 hrs in liver microsomes) vs. non-fluorinated analogs .
Q. What analytical strategies resolve contradictions in crystallographic vs. computational conformational studies of this compound?
- Methodology : Perform single-crystal X-ray diffraction (Cu-Kα radiation) and compare with molecular dynamics simulations (AMBER force field). Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–F⋯H contacts) .
- Contradiction Resolution : Discrepancies in torsion angles (C1–C2–CF₂–F) arise from crystal packing forces not modeled in simulations .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
